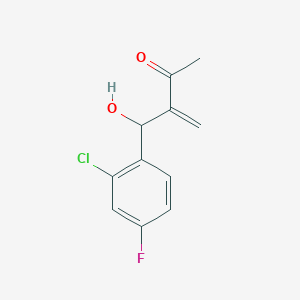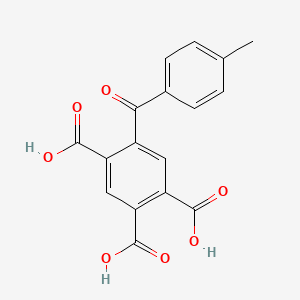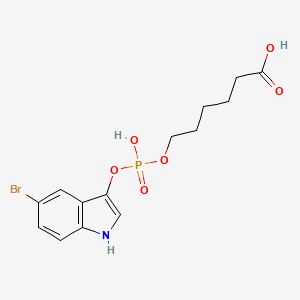
N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a 4-chloro-3-phenoxyphenyl group and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine typically involves the reaction of 4-chloro-3-phenoxyaniline with 4-methoxypyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature, often around 100-120°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial targets, resulting in antimicrobial activity.
Comparison with Similar Compounds
N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine can be compared with other similar compounds, such as:
N-(4-chloro-3-phenoxyphenyl)pyrimidin-2-amine: This compound lacks the methoxy group at the 4-position, which may result in different chemical and biological properties.
4-chloro-3-phenoxyaniline: This compound is a precursor in the synthesis of this compound and has distinct properties due to the absence of the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities.
Properties
CAS No. |
915774-23-1 |
|---|---|
Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(4-chloro-3-phenoxyphenyl)-4-methoxypyrimidin-2-amine |
InChI |
InChI=1S/C17H14ClN3O2/c1-22-16-9-10-19-17(21-16)20-12-7-8-14(18)15(11-12)23-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,21) |
InChI Key |
KVZRMGMFFKQAKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)NC2=CC(=C(C=C2)Cl)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)




![{[2-(Hydroxyamino)-2-oxoethyl][(4-nitrophenyl)methyl]amino}acetic acid](/img/structure/B14202804.png)
![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)
![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide](/img/structure/B14202844.png)

